molecular formula C16H13FO4 B400716 2-Ethoxy-4-formylphenyl 4-fluorobenzoate CAS No. 301353-33-3

2-Ethoxy-4-formylphenyl 4-fluorobenzoate

Cat. No.: B400716
CAS No.: 301353-33-3
M. Wt: 288.27g/mol
InChI Key: RZFICDFJHRQCPM-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 4-fluorobenzoate is an organic compound with the molecular formula C16H13FO4 It is a derivative of benzoic acid and is characterized by the presence of both ethoxy and formyl groups on the phenyl ring, along with a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate typically involves the esterification of 2-ethoxy-4-formylphenol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-formylphenyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 2-Ethoxy-4-carboxyphenyl 4-fluorobenzoate.

    Reduction: 2-Ethoxy-4-hydroxymethylphenyl 4-fluorobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-formylphenyl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving esterases and oxidoreductases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles like amino acids in proteins. The fluorobenzoate moiety can enhance the compound’s binding affinity and specificity towards certain targets, potentially leading to inhibitory effects on enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

    4-Ethoxybenzaldehyde: Similar structure but lacks the fluorobenzoate moiety.

    4-Fluorobenzoic acid: Contains the fluorobenzoate group but lacks the ethoxy and formyl groups.

    2-Ethoxy-4-formylphenol: Similar structure but lacks the fluorobenzoate moiety.

Uniqueness: 2-Ethoxy-4-formylphenyl 4-fluorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ethoxy and formyl groups on the phenyl ring, along with the fluorobenzoate moiety, allows for a wide range of chemical modifications and applications in various fields of research .

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-2-20-15-9-11(10-18)3-8-14(15)21-16(19)12-4-6-13(17)7-5-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFICDFJHRQCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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